Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate
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Overview
Description
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester is an organic compound with a complex structure that includes a methoxyphenyl group attached to a malonamic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl-malonamic acid ethyl ester.
Reduction: Formation of N-(2-Methoxy-phenyl)-malonamic acid ethyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active malonamic acid, which may further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-phenyl)-malonamic acid ethyl ester
- N-(2-Methoxy-phenyl)-malonamic acid methyl ester
- N-(2-Methoxy-phenyl)-malonamic acid propyl ester
Uniqueness
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications and properties compared to its analogs.
Biological Activity
Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure includes an ethyl ester group, an oxo group, and a methoxy-substituted phenyl ring, which contribute to its biological activity.
Pharmacological Properties
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation markers in various in vitro and in vivo models .
2. Analgesic Effects
The compound has also demonstrated analgesic effects in animal models. In studies where it was administered to rodents, there was a significant decrease in pain responses measured through standard behavioral assays, suggesting its potential as a pain-relieving agent .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Inhibition of COX Enzymes : The compound acts as a competitive inhibitor of COX-1 and COX-2 enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.
- Modulation of Nitric Oxide Synthase (NOS) : It has been observed to downregulate inducible NOS (iNOS), further contributing to its anti-inflammatory effects .
Study 1: Anti-inflammatory Efficacy
A study conducted on rats evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in paw swelling, with significant efficacy observed at doses of 50 mg/kg compared to control groups.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose (25 mg/kg) | 30 |
Medium Dose (50 mg/kg) | 60 |
High Dose (100 mg/kg) | 75 |
Study 2: Analgesic Activity
Another study assessed the analgesic properties using the formalin test in mice. The compound significantly reduced both phases of pain response, indicating its effectiveness as an analgesic.
Treatment Group | Phase I Pain Score | Phase II Pain Score |
---|---|---|
Control | 10 | 20 |
Ethyl Compound (50 mg/kg) | 4 | 8 |
Ethyl Compound (100 mg/kg) | 2 | 5 |
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
QNWUGAACEIPYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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